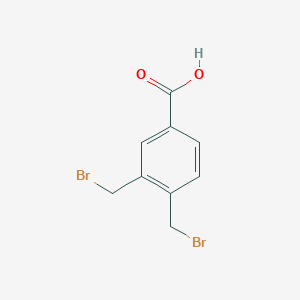

3,4-Bis(bromomethyl)benzoic acid

Description

Significance as a Bifunctional Building Block in Organic Synthesis

The structure of 3,4-Bis(bromomethyl)benzoic acid is noteworthy for its multiple reactive sites. The two bromomethyl groups are excellent electrophiles, readily participating in nucleophilic substitution reactions (specifically, SN2 reactions), while the carboxylic acid group can undergo a host of transformations such as esterification and amidation. vulcanchem.comresearchgate.netnumberanalytics.com This dual reactivity allows chemists to use the molecule as a versatile linker or scaffold, connecting different molecular fragments or building elaborate three-dimensional structures.

This characteristic is particularly valuable in the construction of macrocycles and polymers. numberanalytics.commdpi.comnih.gov By reacting the two bromomethyl "arms" with suitable nucleophiles, complex ring systems can be formed. The carboxylic acid "tail" can then be used to attach the entire structure to another molecule or a surface, or to modify the final product's properties, such as solubility or biological activity. This strategic approach is a cornerstone of modern molecular design, enabling the creation of novel materials and potential therapeutic agents. eurekalert.orgnih.gov

Contextualization within Aromatic Bromoalkyl Carboxylic Acid Chemistry

This compound belongs to the broader class of aromatic bromoalkyl carboxylic acids. These compounds are defined by having a carboxylic acid group and at least one bromoalkyl group attached to an aromatic ring. cymitquimica.com The synthesis of these molecules typically involves the radical bromination of the corresponding methyl-substituted benzoic acids. prepchem.comgoogle.comysu.edu This reaction often employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like dibenzoyl peroxide. vulcanchem.comysu.edu

The chemical behavior of this class of compounds is dictated by the interplay between the electron-withdrawing carboxylic acid group and the reactive bromoalkyl groups. google.com While the carboxylic acid group can deactivate the aromatic ring towards certain reactions, the benzylic C-Br bonds are highly susceptible to nucleophilic attack, making them powerful tools for synthesis. vulcanchem.comcymitquimica.com Researchers have utilized simpler analogs, such as 4-(bromomethyl)benzoic acid and 3-(bromomethyl)benzoic acid, as intermediates in the synthesis of pharmaceuticals and photosensitizers. rsc.orgfishersci.be The presence of a second bromomethyl group in this compound significantly expands its potential for creating more intricate and cross-linked structures.

Overview of Research Trajectories and Academic Contributions

Current research involving polyfunctional building blocks like this compound is largely directed towards two major fields: materials science and drug discovery. In materials science, these versatile linkers are used to construct Metal-Organic Frameworks (MOFs), coordination polymers, and other functional materials with unique properties such as porosity, luminescence, or unusual magnetic behavior. mdpi.comscilit.com The ability to precisely control the assembly of molecular components is key to developing next-generation materials for gas storage, sensing, and catalysis. mdpi.com

In the realm of drug discovery, there is a significant trend towards the synthesis of large, diverse libraries of macrocyclic compounds for high-throughput screening. nih.govnih.gov Macrocycles are of great interest as potential therapeutics due to their unique structural and conformational properties. Bifunctional and trifunctional linkers are essential for building these complex molecules. Research has shown that related building blocks can be used to generate vast libraries of macrocycles that are then tested for activity against biological targets like enzymes or protein-protein interactions. The development of efficient synthetic strategies for these molecules is a key focus of academic and industrial research, aiming to accelerate the discovery of new medicines.

Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈Br₂O₂ | vulcanchem.comchemspider.com |

| Molecular Weight | 307.97 g/mol | vulcanchem.com |

| IUPAC Name | This compound | vulcanchem.com |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMF, THF) | vulcanchem.com |

| IR Spectroscopy (C=O stretch) | ~1725 cm⁻¹ | vulcanchem.com |

| IR Spectroscopy (C-Br stretch) | ~600 cm⁻¹ | vulcanchem.com |

Comparison of Related Aromatic Bromoalkyl Building Blocks

| Compound Name | Structure | Key Applications | Source |

|---|---|---|---|

| 4-(Bromomethyl)benzoic acid | A benzoic acid with one bromomethyl group at the para position. | Intermediate for pharmaceuticals (e.g., eprosartan) and photosensitizers. | fishersci.be |

| 3-(Bromomethyl)benzoic acid | A benzoic acid with one bromomethyl group at the meta position. | Used as a reactant in the synthesis of various organic compounds. | prepchem.com |

| 3,5-Bis(bromomethyl)benzoic acid | A benzoic acid with two bromomethyl groups at the meta positions. | Used as a bifunctional linker in the synthesis of complex molecules and macrocycles. | |

| 3-Bromo-4-(bromomethyl)benzoic acid | A benzoic acid with a bromine atom and a bromomethyl group. | Intermediate in multi-step organic synthesis. | chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

20896-24-6 |

|---|---|

Molecular Formula |

C9H8Br2O2 |

Molecular Weight |

307.97 g/mol |

IUPAC Name |

3,4-bis(bromomethyl)benzoic acid |

InChI |

InChI=1S/C9H8Br2O2/c10-4-7-2-1-6(9(12)13)3-8(7)5-11/h1-3H,4-5H2,(H,12,13) |

InChI Key |

SBOYXPCSVNYAJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CBr)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3,4 Bis Bromomethyl Benzoic Acid

Radical Bromination of Corresponding Methylated Benzoic Acid Precursors

The most prevalent and direct method for synthesizing 3,4-bis(bromomethyl)benzoic acid is through the free-radical bromination of 3,4-dimethylbenzoic acid. nih.govchemspider.com This transformation hinges on the generation of bromine radicals that selectively abstract benzylic hydrogens from the methyl groups, initiating a chain reaction that leads to the desired product.

N-Bromosuccinimide (NBS) is the reagent of choice for the side-chain bromination of alkyl-substituted aromatic compounds, a process known as the Wohl-Ziegler reaction. missouri.eduwikipedia.orgorganic-chemistry.org NBS serves as a convenient and solid source of bromine at a low concentration, which is crucial for favoring radical substitution on the side chain over electrophilic addition to the aromatic ring. wikipedia.org The reaction is typically performed by refluxing a solution of the substrate, 3,4-dimethylbenzoic acid, with NBS in a suitable solvent. missouri.edu

The mechanism involves the homolytic cleavage of the N-Br bond in NBS, initiated by a radical initiator or light, to generate a succinimidyl radical and a bromine atom. The bromine atom then abstracts a hydrogen atom from one of the methyl groups of 3,4-dimethylbenzoic acid, forming a more stable benzylic radical. This benzylic radical subsequently reacts with a molecule of Br₂ (present in equilibrium or generated from HBr and NBS) to form the bromomethyl product and a new bromine atom, which continues the radical chain. This process is repeated on the second methyl group to yield the final this compound.

The initiation of the radical chain reaction is a critical step and is typically achieved through thermal or photochemical means. youtube.com

Radical Initiators: Thermal initiators are compounds that decompose upon heating to generate free radicals. tcichemicals.com The most commonly used initiators for Wohl-Ziegler brominations are azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). missouri.edutcichemicals.com These molecules readily undergo homolysis at moderate temperatures (refluxing CCl₄ or chlorobenzene), providing the initial spark for the reaction. missouri.eduysu.edu For instance, the synthesis of 4-(bromomethyl)benzoic acid from p-toluic acid is effectively carried out using benzoyl peroxide as the initiator. ysu.eduijcea.org

Reaction Conditions: The reaction is generally conducted under reflux for a specific duration, often one hour, to ensure the complete conversion of the starting material. ysu.edu Temperature control is important; it must be high enough to decompose the initiator but not so high as to promote undesirable side reactions. google.com Photochemical initiation, using a UV lamp, can also be employed to generate bromine radicals from either NBS or molecular bromine, sometimes at lower temperatures. quora.comgoogle.com

The choice of initiator and the reaction conditions can significantly impact the yield and purity of the final product. The presence of electronegative substituents like a carboxyl group can hinder the reaction, making the selection of appropriate conditions even more critical. google.com

The solvent plays a pivotal role in radical bromination reactions, influencing both reaction rate and selectivity. acs.org Historically, carbon tetrachloride (CCl₄) was the preferred solvent for NBS brominations due to its inertness and ability to promote side-chain halogenation. missouri.edugoogle.com However, due to its toxicity and environmental concerns, a range of alternative solvents have been investigated. google.comresearchgate.net

The ideal solvent should be inert to the reaction conditions and effectively dissolve the reactants while minimizing side reactions like ring bromination. google.com Solvents can influence the reaction outcome based on their polarity and their ability to participate in or inhibit the radical chain process. acs.org For example, while some studies report good results with chloroform, others have found that polar solvents like acetonitrile (B52724) can be effective replacements for chlorinated solvents, sometimes improving yield and reproducibility. researchgate.netgoogle.comresearchgate.net Other non-chlorinated options that have been explored include cyclohexane (B81311) and methyl acetate. google.comgoogle.com

Research on the bromination of various substituted toluenes has provided insights into solvent optimization. The table below summarizes the effect of different solvents on similar radical bromination reactions.

| Solvent | Precursor | Brominating Agent | Initiator/Condition | Observations |

| Carbon Tetrachloride (CCl₄) | 3,4-Dimethylbenzoic Acid | NBS | Benzoyl Peroxide | Traditional solvent, high yield but toxic. missouri.eduijcea.org |

| Chlorobenzene | 4-Methylbenzoic Acid | NBS | Benzoyl Peroxide | Effective solvent for the reaction. ysu.edu |

| Acetonitrile | 1-Bromo-3,5-dimethylbenzene | NBS | Reflux | Good yields, environmentally benign alternative. google.com |

| Benzene (B151609) | 2,5-Dimethylbenzoic Acid | NBS | AIBN/Heat | Slower reaction compared to CCl₄, formation of by-products. researchgate.netgoogle.com |

| Cyclohexane | Mesitylene | NBS | Not specified | Preferred solvent for certain alkylbenzenes. google.com |

Table 1: Effect of Solvents on Radical Bromination of Methylated Benzoic Acid Analogs

Optimization strategies often involve screening various solvents and initiators to find the combination that maximizes the yield of the desired dibrominated product while minimizing the formation of monobrominated intermediates and ring-brominated side products. researchgate.net

Alternative Synthetic Pathways to Bromomethyl Benzoic Acids

While direct bromination of the dimethyl precursor is common, alternative strategies exist, often involving the protection of the carboxylic acid group or starting from different precursors to achieve the desired structure.

An alternative approach involves starting with a precursor that already contains one or more halogen atoms. For example, 3-bromo-4-methylbenzoic acid can be subjected to radical bromination to introduce a bromomethyl group at the 4-position, yielding 3-bromo-4-(bromomethyl)benzoic acid. vulcanchem.comchemicalbook.com While this does not directly yield the target compound, it illustrates the principle of functionalizing halogenated precursors. A key challenge in these syntheses is achieving regioselectivity when multiple reactive sites are present. The synthesis of bis(aryloxy)fluoromethanes has been achieved through the radical bromination of a key intermediate, demonstrating a multi-step strategy starting from different halogenated materials. nih.gov

A widely used strategy to circumvent issues related to the reactivity of the free carboxylic acid group during bromination is to first protect it as an ester. google.com The synthesis proceeds by first preparing the methyl or ethyl ester of 3,4-dimethylbenzoic acid. This ester is then subjected to radical bromination using NBS and an initiator, yielding the corresponding methyl or ethyl 3,4-bis(bromomethyl)benzoate. rsc.org

This intermediate ester can then be hydrolyzed under basic or acidic conditions to yield the final this compound. chemspider.com For example, methyl 4-bromomethyl-3-methoxybenzoate is prepared via side-chain bromination of the corresponding methyl ester, and such esters can typically be hydrolyzed to the carboxylic acid. google.comchemspider.com This two-step approach is often advantageous as it can lead to higher yields and cleaner reactions by preventing potential side reactions involving the acidic proton of the carboxyl group. google.com

Control of Regioselectivity in Bis(bromomethyl)benzoic Acid Synthesis

Achieving the selective synthesis of this compound presents a significant challenge due to issues of regioselectivity and the potential for incomplete or excessive bromination. The two methyl groups on the precursor, 3,4-dimethylbenzoic acid, are not electronically equivalent, which influences their reactivity towards radical bromination.

The carboxylic acid moiety is an electron-withdrawing and deactivating group. This deactivating effect is more pronounced at the ortho and para positions. Consequently, the methyl group at the 4-position (para to the carboxyl group) is more deactivated towards radical abstraction than the methyl group at the 3-position (meta to the carboxyl group). This difference in reactivity can lead to a mixture of products, including two different mono-brominated isomers (3-bromomethyl-4-methylbenzoic acid and 3-methyl-4-bromomethylbenzoic acid), the desired this compound, and unreacted starting material.

Several factors can be manipulated to control the outcome of the reaction and maximize the yield of the desired bis-brominated product:

Stoichiometry of the Brominating Agent: The molar ratio of the brominating agent (e.g., NBS) to the 3,4-dimethylbenzoic acid precursor is critical. Using approximately one equivalent of NBS would favor the formation of mono-brominated products. To drive the reaction towards the formation of this compound, a stoichiometric excess of NBS (at least two equivalents) is required. researchgate.net

Reaction Time and Temperature: Prolonged reaction times and sustained reflux temperatures are generally necessary to ensure that both methyl groups undergo bromination. google.com The reaction progress is often monitored by techniques like HPLC to determine the optimal point to stop the reaction, preventing the formation of over-brominated or degradation byproducts. google.com

Choice of Initiator and Solvent: The choice of radical initiator and solvent can influence reaction efficiency. Initiators like AIBN or BPO are commonly used to ensure a steady supply of radicals. vulcanchem.com Solvents such as 1,2-dichloroethane (B1671644) (DCE) or acetonitrile have been shown to be effective alternatives to the more hazardous carbon tetrachloride, sometimes leading to reduced reaction times and improved yields. researchgate.netgoogle.com

Photochemical Conditions: In some preparations of related bromomethyl aromatics, irradiation with a suitable lamp (e.g., a 300W photolamp) is used to initiate the bromination, sometimes in conjunction with elemental bromine. google.comgoogle.com This method can provide an alternative way to control the initiation of the radical process.

The table below summarizes various conditions reported for the benzylic bromination of substituted methylbenzoic acids, illustrating the common parameters that are adjusted to control selectivity.

| Precursor | Brominating Agent/Initiator | Solvent | Conditions | Product | Reference |

| m-Toluic acid | NBS / AIBN | Carbon Tetrachloride | Reflux, 20 min | 3-(Bromomethyl)benzoic acid | prepchem.com |

| 2,5-Dimethylbromobenzene | NBS | Not specified | Photoreaction | 2-Bromoterephthalaldehyde (after hydrolysis) | patsnap.com |

| 2-Chloro-3-methyl-4-alkylsulfonylbenzoic acid | N-bromosuccinimide / Radical Initiator | Chlorobenzene or Acetonitrile | 70-100°C | 3-Bromomethyl-2-chloro-4-alkylsulfonylbenzoic acid | google.comgoogle.com |

| 2,6-Dimethylbenzoic acid | NaBrO₃ / HBr | Not specified | Light irradiation | 2-Bromomethyl-6-methyl-benzoic acid | google.com |

| Dimethyl-substituted arenes | NBS / BPO | 1,2-Dichloroethane | Reflux | Bis(dibromomethyl)arenes | researchgate.net |

Reactivity and Mechanistic Investigations of 3,4 Bis Bromomethyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

Activation Strategies for Carboxyl Group Functionalization

The carboxylic acid group on the benzene (B151609) ring is a key site for molecular elaboration. However, the hydroxyl group of a carboxylic acid is a poor leaving group, necessitating activation for most functionalization reactions, such as amidation or esterification. Activation strategies typically involve converting the hydroxyl into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack.

Common activation methods applicable to 3,4-bis(bromomethyl)benzoic acid include:

Conversion to Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to a highly reactive acyl chloride. This intermediate readily reacts with a wide range of nucleophiles.

Conversion to Acid Anhydrides: The carboxylic acid can be converted into a mixed or symmetric anhydride. For instance, reaction with another carboxylic acid in the presence of a dehydrating agent or with an acyl chloride can yield an anhydride.

Use of Coupling Reagents: A large variety of coupling reagents are used to facilitate amide and ester bond formation. These reagents, such as carbodiimides (e.g., DCC, EDC), activate the carboxyl group in situ to form a reactive O-acylisourea intermediate, which is then attacked by an amine or alcohol.

Single-Electron Activation: More advanced strategies involve the single-electron (1e⁻) activation of the carboxylate group through methods like electrocatalysis or photocatalysis. nih.gov This can generate reactive aryl carboxylic radicals or acyl radicals, enabling novel transformations. nih.gov

The choice of activation strategy depends on the desired product and the compatibility of the reagents with the two reactive bromomethyl groups, which are susceptible to nucleophilic substitution.

| Activation Strategy | Typical Reagents | Reactive Intermediate | Primary Application |

| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Acyl chloride | Synthesis of esters, amides, and Friedel-Crafts acylation |

| Acid Anhydride Formation | Acetic anhydride, Trifluoroacetic anhydride | Mixed or symmetric anhydride | Ester and amide synthesis |

| Carbodiimide Coupling | DCC, EDC | O-acylisourea | Amide and ester bond formation under mild conditions |

| Single-Electron Transfer | Photocatalyst, Electrocatalysis | Acyl radical, Aryl radical | Decarboxylative functionalization |

Formation of Reactive Intermediates

The presence of the two bromomethyl groups at adjacent positions (ortho to each other) on the benzene ring allows for the generation of highly reactive intermediates upon their simultaneous reaction.

Generation of o-Quinodimethane Intermediates

o-Quinodimethanes (o-QDMs) are highly reactive intermediates that are exceptionally useful in synthesis, particularly as dienes in Diels-Alder reactions for constructing polycyclic systems. nih.gov The 1,2-bis(halomethyl)benzene moiety is a classic precursor for o-QDMs. In the case of this compound, a 1,4-elimination of two bromide ions can generate a carboxyl-substituted o-quinodimethane.

This transformation can be initiated by various methods:

Reductive Methods: Treatment with reducing agents like zinc metal, sodium iodide, or chromium(II) salts can induce the elimination of the bromine atoms.

Thermal or Photochemical Methods: While less common for bis(bromomethyl) precursors compared to other starting materials, thermal or photochemical conditions can sometimes be employed to generate the o-QDM. nih.gov

Once formed, the transient o-QDM can be trapped in situ with a suitable dienophile, such as maleimide (B117702) or an alkene, to form a new six-membered ring fused to the aromatic core. The immense reactivity of o-QDMs means they are typically generated and used immediately without isolation. nih.gov

| Generation Method | Typical Reagents/Conditions | Mechanism |

| Metal-induced Reduction | Zn, CrCl₂ | Two-electron reduction and elimination of Br⁻ |

| Iodide-induced Elimination | NaI in acetone/DMF | SN2 displacement followed by E2-like elimination of I₂ |

| Electrochemical Reduction | Cathodic reduction | Stepwise or concerted electron transfer and elimination |

Electrochemical Generation of Intermediates for Polymerization

Electrochemical methods offer a powerful way to generate reactive intermediates under controlled conditions. The electrochemical reduction of this compound at a cathode can proceed via the cleavage of the carbon-bromine bonds. This process can generate intermediates suitable for initiating polymerization.

The reduction of the two benzylic bromide groups can lead to the formation of a diradical species or the corresponding o-quinodimethane intermediate. These highly reactive species can then react with other monomers or self-polymerize to form a polymer film on the electrode surface. This process, known as electropolymerization, allows for the convenient fabrication of polymer coatings. The structure of the resulting polymer depends on the reaction conditions, such as the solvent, supporting electrolyte, and applied potential. The electrochemical reduction of benzoic acid esters has been demonstrated to be an effective process, suggesting that the carboxyl group on this compound would be stable under the conditions required for the reduction of the C-Br bonds. rsc.org

| Parameter | Condition | Effect on Intermediate Generation/Polymerization |

| Electrode Potential | Sufficiently negative potential | Initiates C-Br bond cleavage |

| Solvent | Aprotic (e.g., DMF, Acetonitrile) | Stabilizes radical intermediates and prevents protonation |

| Supporting Electrolyte | e.g., Tetrabutylammonium tetrafluoroborate | Provides conductivity and influences the double-layer structure |

| Scan Rate (in CV) | Variable | Can influence the lifetime and follow-up reactions of intermediates |

Investigation of Competitive Reaction Pathways

A key aspect of the chemistry of this compound is the competition between reactions at its different functional sites. The two primary benzylic bromide groups are excellent electrophiles for SN2 reactions, while the carboxylic acid can undergo its own set of transformations. ucalgary.calibretexts.org The outcome of a reaction is therefore highly dependent on the nature of the reagents and the conditions employed.

Nucleophilic Substitution vs. Carboxyl Group Reaction: When reacting with a nucleophile that is also a base (e.g., an amine or an alkoxide), there is competition between SN2 substitution at the bromomethyl groups and acid-base chemistry or nucleophilic acyl substitution at the carboxyl group. Using a non-nucleophilic base would favor deprotonation of the carboxylic acid, while a strong nucleophile that is a weak base (e.g., I⁻, SCN⁻) would favor the SN2 pathway.

Mono- vs. Di-substitution: When a nucleophile is used in stoichiometric amounts, a mixture of mono- and di-substituted products can be expected at the benzylic positions. Controlling the stoichiometry is crucial for selectively achieving one over the other. Di-substitution is favored when an excess of the nucleophile is used, and it is often employed to form macrocycles or polymers.

The choice of solvent, temperature, and base can be tuned to favor one reaction pathway over another, allowing for the selective functionalization of this versatile molecule.

| Reaction Site | Favored By | Typical Reagents | Potential Products |

| Benzylic Bromides (SN2) | Strong, non-basic nucleophiles; Aprotic polar solvents | NaI, NaCN, R-SH + weak base | 3,4-Bis(iodomethyl)benzoic acid, Dicyano derivatives, Thioether derivatives |

| Carboxylic Acid (Deprotonation) | Strong, non-nucleophilic bases | DBU, NaH | Carboxylate salt |

| Carboxylic Acid (Esterification) | Acid catalyst, excess alcohol; High temperature | H₂SO₄, Methanol | Methyl 3,4-bis(bromomethyl)benzoate |

| Both Sites (e.g., with Amines) | Excess amine, elevated temperature | Primary or secondary amines | Amide formation and substitution on bromomethyl groups |

Applications in Advanced Organic Synthesis and Materials Science

Polymer Chemistry and Materials Science

The unique trifunctional nature of 3,4-bis(bromomethyl)benzoic acid—possessing one type 'A' functional group (carboxylic acid) and two type 'B' functional groups (bromomethyl)—makes it an exemplary AB₂ monomer. This structure is foundational to its utility in several areas of polymer chemistry.

Monomer in Hyperbranched Polymer Synthesis

Hyperbranched polymers (HBPs) are three-dimensional macromolecules characterized by a dendritic, highly branched structure, low viscosity, high solubility, and a multitude of terminal functional groups. rsc.orgnih.gov They are typically synthesized through a one-step polycondensation of ABₓ monomers, where 'A' and 'B' are different functional groups that can react with each other. uc.pt

This compound serves as a classic AB₂ monomer. In its application:

The carboxylic acid group ('A') can react with the bromomethyl groups ('B') of other monomers, typically after conversion to a more reactive form or under conditions facilitating esterification or other coupling reactions.

The two bromomethyl groups ('B₂') provide the branching points.

The self-polycondensation of this monomer leads to the formation of a hyperbranched polyester. This process allows for the creation of polymers with a globular structure and a high density of terminal bromomethyl groups, which can be further modified for specific applications. uc.pt The degree of branching (DB), a critical parameter influencing the polymer's physical and chemical properties, is theoretically around 50% for polymers derived from AB₂ monomers. rsc.org

Incorporation into Linear and Cyclic Polymer Architectures

Beyond hyperbranched structures, this compound can be integrated into other polymer topologies, such as linear and cyclic polymers.

Linear Polymers: It can function as a chain extender or a functional comonomer. By reacting its two bromomethyl groups with suitable difunctional molecules, it can be incorporated into the main chain of a linear polymer, introducing a pendant carboxylic acid group at regular intervals.

Cyclic Polymers: The synthesis of cyclic polymers often involves controlled polymerization techniques combined with "click" chemistry. nih.gov this compound can be used to prepare a linear precursor with reactive ends. For instance, its two bromomethyl groups can initiate the polymerization of a monomer in two directions. The resulting polymer chains can then be cyclized through an intramolecular reaction, potentially involving the carboxylic acid group. Compared to their linear counterparts of similar molecular weight, cyclic polymers often exhibit a smaller hydrodynamic volume, longer circulation times in biological systems, and enhanced tumor accumulation, making them promising for drug delivery applications. nih.gov

Synthesis of Water-Soluble Polymers and Copolymers

The presence of the carboxylic acid group in this compound is crucial for imparting water solubility to the resulting polymers. This carboxyl group can be deprotonated to a carboxylate anion, significantly enhancing the hydrophilicity of the polymer backbone.

This monomer can be used to synthesize water-soluble homopolymers or, more commonly, copolymers. For example, it can be copolymerized with other monomers to create amphiphilic structures. A key strategy involves using it as an initiator to synthesize a hydrophobic polymer block, followed by chain extension with hydrophilic monomers like polyethylene (B3416737) glycol (PEG), resulting in water-soluble block copolymers. Such polymers are investigated for their potential in drug delivery, where they can self-assemble into micelles to encapsulate hydrophobic drugs. nih.gov

Functionalization of Thermoresponsive Polymers

Thermoresponsive polymers exhibit a phase transition at a specific temperature, known as the lower critical solution temperature (LCST), making them valuable for applications in bioseparation, drug delivery, and tissue engineering. researchgate.net

This compound is an effective agent for the functionalization of these smart materials. Its highly reactive bromomethyl groups can be grafted onto a pre-formed thermoresponsive polymer backbone, such as poly(N-isopropylacrylamide) (PNIPAM). This introduces the benzoic acid moiety onto the polymer structure. This functionalization can be used to:

Tune the LCST of the polymer.

Provide sites (the carboxylic acid group) for the covalent attachment of biomolecules, drugs, or other functional units.

Create polymer brush surfaces on substrates for applications like thermoresponsive chromatography, where changes in temperature alter the surface's hydrophobicity to control the separation of analytes. researchgate.net

Controlled Radical Polymerization Applications (e.g., ATRP, NMP)

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), enable the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com

A key component in these systems is the initiator, which is typically an alkyl halide for ATRP. This compound is an ideal bifunctional initiator for ATRP. sigmaaldrich.com

Each of the two bromomethyl groups can independently initiate the growth of a polymer chain from a vinyl monomer.

This results in a polymer with two chains growing from a central aromatic core.

The carboxylic acid group remains as a central functional group that can be used for subsequent conjugation or to tune the polymer's properties.

This approach allows for the synthesis of well-defined telechelic polymers (polymers with functional end-groups) and block copolymers with high precision.

| Application Area | Role of this compound | Resulting Polymer/Material | Key Feature |

|---|---|---|---|

| Hyperbranched Polymer Synthesis | AB₂ Monomer | Hyperbranched Polyesters | High density of terminal functional groups rsc.orgnih.gov |

| Linear/Cyclic Architectures | Chain Extender / Bifunctional Initiator | Functional Linear or Cyclic Polymers | Pendant functional groups or defined topology nih.gov |

| Water-Soluble Polymers | Hydrophilic Initiator/Monomer | Water-Soluble Copolymers | Carboxylic acid group enhances water solubility |

| Thermoresponsive Polymers | Functionalizing Agent | Grafted Thermoresponsive Polymers | Introduces functional handles for conjugation researchgate.net |

| Controlled Radical Polymerization | Bifunctional ATRP Initiator | Well-defined polymers with central functionality | Precise control over polymer architecture sigmaaldrich.com |

Macrocyclic and Supramolecular Chemistry

Macrocyclic and supramolecular chemistry focuses on the design and synthesis of large cyclic molecules and complex assemblies held together by non-covalent interactions. The rational design of these structures relies on the use of rigid building blocks, or "tectons," with well-defined geometries and reactive sites.

This compound is a valuable tecton for the construction of macrocycles. Its rigid phenyl core and the divergent orientation of its three functional groups provide a predictable framework. Chemists can exploit the differential reactivity of the bromomethyl and carboxylic acid groups to direct the synthesis. For example, the two bromomethyl groups can be reacted with a bis-phenol or a bis-amine to form large ring structures through multiple ether or amine linkages. The carboxylic acid can serve as a point for post-synthesis modification or can be incorporated into the macrocyclic framework itself through ester or amide bonds. These macrocycles are of interest for their ability to act as hosts in host-guest chemistry, forming complexes with smaller molecules or ions. beilstein-journals.org

Synthesis of Medium-Sized Rings and Macrocycles

The synthesis of medium-sized rings and macrocycles is a significant area of organic chemistry, driven by the unique biological activities and material properties exhibited by these structures. nih.gov this compound serves as an excellent starting material for the construction of such cyclic systems. The two bromomethyl groups can readily undergo nucleophilic substitution reactions with a variety of dinucleophiles, leading to the formation of macrocyclic structures.

A general strategy for the synthesis of macrocycles using this compound involves a bimolecular cyclization reaction. For instance, reaction with diamines can lead to the formation of macrocyclic diamides. This approach allows for the creation of a library of macrocycles with varying ring sizes and functionalities by judiciously choosing the diamine counterpart. nih.gov The general scheme for such a reaction is presented below:

| Reactant 1 | Reactant 2 | Product |

| This compound | Diamine (H₂N-R-NH₂) | Macrocyclic diamide |

This synthetic strategy offers a straightforward route to novel macrocycles that can be further functionalized through the carboxylic acid group, opening avenues for applications in drug discovery and materials science. nih.gov The design and synthesis of macrocycles with tunable functional groups and ring sizes are of great interest, and this bifunctional building block provides a convenient entry point into this class of molecules. nih.govcam.ac.uk

Design and Assembly of Supramolecular Gels

Supramolecular gels are a class of soft materials formed through the self-assembly of low-molecular-weight gelators (LMWGs) via non-covalent interactions. These materials have garnered significant attention due to their potential applications in areas such as drug delivery, tissue engineering, and environmental remediation. nih.gov The derivatization of this compound can lead to the formation of effective LMWGs.

For example, the reaction of the bromomethyl groups with appropriate functionalities can introduce moieties capable of forming extensive hydrogen bonding networks or other non-covalent interactions, which are crucial for gel formation. A study on the formation of lanthanide luminescent supramolecular metallogels utilized a derivative of 4-(bromomethyl)benzoic acid. rsc.org In this work, the bromomethyl group was converted to an azide, which then participated in a "click" reaction to form a triazole-containing ligand. This ligand, upon coordination with metal ions, self-assembled into a stable gel network. rsc.org

This suggests a viable pathway for designing gelators based on this compound. By converting the bromomethyl groups to other functionalities, such as amides, esters, or triazoles, and by utilizing the carboxylic acid for further modification, a diverse range of LMWGs can be synthesized. The gelation properties of these derivatives would be dependent on the specific functional groups introduced and their ability to promote self-assembly.

Role in Crystal Engineering and Supramolecular Synthon Design

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov Supramolecular synthons are robust and predictable non-covalent interactions that can be used to assemble molecules into specific crystalline architectures. The functional groups present in this compound make it an interesting candidate for the design of supramolecular synthons.

The carboxylic acid group is a well-known hydrogen bond donor and can form reliable synthons with various acceptor groups, such as pyridines or other carboxylic acids. nih.gov The bromomethyl groups, while primarily known for their reactivity in substitution reactions, can also participate in weaker interactions like C-H···Br hydrogen bonds and Br···Br halogen bonds. researchgate.net These interactions can play a significant role in directing the packing of molecules in the solid state.

The combination of a strong hydrogen-bonding group (carboxylic acid) and weaker, but still influential, halogen-based interactions provides a platform for the rational design of co-crystals and other supramolecular assemblies. By co-crystallizing this compound with other molecules containing complementary functional groups, it is possible to generate a variety of crystalline architectures with potentially interesting properties. nih.govresearchgate.netmdpi.com

Dendrimer and Nanomaterial Synthesis

The precise structure and multivalency of this compound make it a suitable component for the construction of more complex, higher-order structures like dendrimers and for the modification of nanomaterials.

Core Component in Dendrimer Construction

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. dendritech.comnih.gov They typically consist of a central core, repeating branching units, and terminal functional groups. The trifunctional nature of this compound allows it to act as a potential core molecule for the synthesis of dendrimers.

The two bromomethyl groups can be reacted with a monomer containing a single reactive site and two protected functional groups. After deprotection, these new functional groups can be further reacted to build up the next generation of the dendrimer. The carboxylic acid group on the core could be used to attach the dendrimer to other molecules or surfaces, or it could be modified to introduce another type of functionality. This approach would lead to the formation of "bow-tie" or bifunctional dendrimers. polymerfactory.com

While specific examples of dendrimers built from a this compound core are not prevalent in the literature, the principles of dendrimer synthesis using other core molecules, such as ethylenediamine (B42938) in PAMAM dendrimers, can be applied. dendritech.com The reactivity of the bromomethyl groups provides a versatile handle for the iterative growth of dendritic structures.

Surface Functionalization of Nanoparticles and Nanomaterials

The functionalization of nanoparticle surfaces is crucial for their application in various fields, including biomedicine, catalysis, and sensing. mdpi.comnih.gov Modifying the surface of nanoparticles can improve their stability, biocompatibility, and targeting ability. This compound can be used as a ligand to functionalize the surface of nanoparticles, such as those made of gold or silica (B1680970).

For gold nanoparticles, the carboxylic acid group can be converted to a thiol, which has a strong affinity for the gold surface and can act as an anchor. The two bromomethyl groups would then be exposed on the surface of the nanoparticle, available for further chemical modification. nih.gov For silica nanoparticles, the carboxylic acid can be reacted with an aminosilane (B1250345) that has been previously grafted onto the silica surface. rsc.orgmanchester.ac.uknih.govresearchgate.net

This surface functionalization strategy allows for the introduction of reactive sites onto the nanoparticle surface, which can then be used to attach other molecules of interest, such as drugs, targeting ligands, or imaging agents. nih.gov

Derivatization and Functional Group Interconversion for Specialized Reagents

The reactivity of the functional groups in this compound allows for its conversion into a variety of other specialized reagents through functional group interconversion. ub.edunih.govyoutube.comvanderbilt.edu These transformations can be used to create new building blocks with tailored properties for specific synthetic applications.

The bromomethyl groups are particularly versatile and can be converted into a wide range of other functionalities. For example, they can be transformed into:

Aldehydes: through oxidation.

Amines: by reaction with ammonia (B1221849) or primary amines.

Thiols: by reaction with a thiolating agent.

Azides: by reaction with sodium azide, which can then be used in "click" chemistry. rsc.org

Phosphonium salts: by reaction with triphenylphosphine, which are precursors to ylides for Wittig reactions.

The carboxylic acid group can also be readily modified. It can be converted to:

Esters: by reaction with alcohols.

Amides: by reaction with amines.

Acid chlorides: by reaction with thionyl chloride or oxalyl chloride, which are highly reactive intermediates for acylation reactions. ijcea.org

Preparation of Cationic Mass Tags and Derivatization Reagents

The utility of a chemical compound as a derivatization reagent, particularly for mass spectrometry, hinges on its ability to react efficiently with a target analyte and introduce a specific functional group that enhances ionization or enables selective detection. While benzoic acid derivatives are utilized in this field—for instance, 3-(chlorosulfonyl)benzoic acid has been developed as a novel derivatization agent for the sensitive analysis of various lipids by mass spectrometry nih.gov—specific applications of this compound as a cationic mass tag or derivatization reagent are not prominently documented in a review of available scientific literature. The high reactivity of its benzylic bromide groups suggests potential for alkylating nucleophilic analytes, but detailed research findings on this specific application remain limited.

Use as a Linking Agent for Hybrid Materials

The distinct functionalities of this compound allow it to act as a molecular bridge, covalently connecting different chemical entities to form hybrid materials. A notable application is in the synthesis of porphyrin-linked fullerenes designed for organic photovoltaic applications. In this context, the dual bromomethyl groups can be used to construct a larger molecular framework, while the benzoic acid group serves as a critical anchoring point. This carboxylic acid moiety can bind to the surface of metal oxides, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which are commonly used as electron-accepting layers in photovoltaic devices. This strategic linkage ensures an intimate electronic connection between the photoactive components and the semiconductor substrate, facilitating efficient charge transfer at the interface.

Derivatization in Ionic Liquid Supported Synthesis

Ionic liquid supported synthesis (ILSS) is a chemical strategy that combines the benefits of homogeneous catalysis with the ease of product separation typical of heterogeneous systems. rsc.org In this technique, a reactant or catalyst is attached to an ionic liquid tag, rendering it soluble in the reaction medium but allowing for easy precipitation and recovery by changing the solvent system. While ILSS has been applied to a wide range of organic transformations, the specific derivatization or use of this compound within an ionic liquid-supported framework is not extensively reported in the surveyed literature. The compound's structure is amenable to such applications, for example, by esterifying the carboxylic acid with a hydroxyl-functionalized ionic liquid, but specific research detailing this approach is not available.

Fullerene and Carbon Nanostructure Chemistry

The unique electronic and structural properties of fullerenes, particularly the C60 buckminsterfullerene, make them attractive targets for chemical functionalization. The addition of organic molecules can alter their solubility and electronic characteristics for applications in materials science.

Diels-Alder Reactions with Fullerenes (e.g., C60)

The [4+2] Diels-Alder cycloaddition is a powerful method for functionalizing fullerenes, which act as potent dienophiles. The reaction typically occurs at the electron-rich double bond between two six-membered rings on the fullerene cage. idc-online.com The 3,4-bis(bromomethyl)benzene scaffold of the title compound is a classic precursor for the in situ generation of a highly reactive diene, an o-quinodimethane.

This transformation can be achieved by reacting the compound with a reducing agent, such as sodium iodide or zinc dust. The resulting unstable intermediate is immediately trapped by a dienophile present in the reaction mixture. In the context of fullerene chemistry, this compound can be used to generate the corresponding o-quinodimethane bearing a carboxylic acid substituent. This diene readily reacts with C60 to form a stable Diels-Alder adduct, effectively attaching the benzoic acid-functionalized cyclohexene (B86901) ring to the fullerene core. This synthetic strategy is analogous to the well-documented reactions of other in situ generated o-quinodimethanes with C60. rsc.org

Preparation of Fullerene Adducts for Electron Transfer Studies

The functionalization of fullerenes is a key strategy for modulating their electronic properties and incorporating them into donor-acceptor systems for studying photoinduced electron transfer. The creation of fullerene adducts using this compound provides a direct route to such systems.

The resulting adduct, featuring a covalently linked benzoic acid, can be integrated into more complex architectures. For example, the carboxylic acid group can be used to link the fullerene unit to other electroactive or photoactive species, such as porphyrins, to create sophisticated dyad or triad (B1167595) structures. These porphyrin-fullerene hybrids are extensively studied in the context of artificial photosynthesis and organic photovoltaics, where the porphyrin acts as a light-harvesting donor and the fullerene serves as the electron acceptor. vulcanchem.com The study of such adducts provides fundamental insights into the dynamics of charge separation and recombination, processes that are central to the efficiency of optoelectronic devices. nih.gov

Spectroscopic and Computational Elucidation of Chemical Behavior

Spectroscopic Characterization for Structural and Mechanistic Insights

Spectroscopic methods are indispensable tools for elucidating the structure and bonding within a molecule. By analyzing the interaction of electromagnetic radiation with 3,4-Bis(bromomethyl)benzoic acid, detailed information about its constituent atoms and their chemical environments can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift, integration, and splitting pattern of the signals provide information about the electronic environment, the number of protons, and the neighboring protons, respectively. youtube.com

For aromatic compounds like benzoic acid derivatives, the protons on the benzene (B151609) ring typically resonate in the downfield region (around 7-8 ppm) due to the ring's diamagnetic anisotropy. The protons of the bromomethyl groups (-CH₂Br) are expected to appear at a lower chemical shift compared to the aromatic protons. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield position, often above 10 ppm. rsc.orgdocbrown.info

In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the two bromomethyl groups, and the carboxylic acid proton. The relative positions and splitting patterns of the aromatic protons would depend on their substitution pattern on the ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are influenced by the hybridization and the electronic environment of the carbon atoms. The carbonyl carbon of the carboxylic acid group is characteristically found at a very downfield position (typically >170 ppm). rsc.org The carbons of the aromatic ring and the bromomethyl groups would appear at intermediate chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | >10 (broad singlet) | >170 |

| Aromatic CH | ~7.5 - 8.2 | ~128 - 135 |

| Bromomethyl (CH₂Br) | ~4.5 - 5.0 | ~30 - 35 |

| Note: These are approximate values and can vary depending on the solvent and other experimental conditions. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. upmc.fr IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. upmc.fr

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

O-H stretch of the carboxylic acid: A very broad band in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids. docbrown.info

C=O stretch of the carboxylic acid: A strong, sharp band around 1700 cm⁻¹. copbela.org

C-O stretch of the carboxylic acid: A band in the region of 1320-1210 cm⁻¹.

C-H stretches of the aromatic ring and bromomethyl groups: Bands appearing just above and below 3000 cm⁻¹, respectively. copbela.org

C=C stretches of the aromatic ring: A series of bands in the 1600-1450 cm⁻¹ region. copbela.org

C-Br stretch : A band in the lower frequency region, typically around 600-500 cm⁻¹.

Raman spectroscopy provides complementary information. Due to different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the C=C stretching vibrations of the aromatic ring often produce strong Raman signals. upmc.fr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. docbrown.info

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound (C₉H₈Br₂O₂). Due to the presence of two bromine atoms, this peak would be accompanied by characteristic isotope peaks ([M+2]⁺ and [M+4]⁺) because of the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and cleavage of the C-C bond between the ring and the carboxyl group. docbrown.infomiamioh.edu For this compound, fragmentation would also involve the loss of bromine atoms (-Br) and bromomethyl radicals (-CH₂Br). The analysis of these fragment ions provides valuable information for confirming the structure of the molecule.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one.

Aromatic compounds like benzoic acid exhibit characteristic UV-Vis absorption bands due to π → π* transitions within the benzene ring. For benzoic acid in an aqueous solution at acidic pH, two main absorption bands are observed, often referred to as the B-band and C-band, typically around 230 nm and 270-280 nm, respectively. rsc.org The position and intensity of these bands can be influenced by the presence of substituents on the aromatic ring. The bromomethyl and carboxylic acid groups on this compound would be expected to cause shifts in these absorption maxima compared to unsubstituted benzoic acid.

Theoretical and Computational Chemistry

Computational chemistry methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental spectroscopic data and providing deeper insights into the structure, properties, and reactivity of molecules.

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bohrium.com It allows for the calculation of various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.netmdpi.com

For this compound, DFT calculations can be employed to:

Optimize the molecular geometry : This provides the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. nih.gov

Predict vibrational spectra : Calculated IR and Raman frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netresearchgate.net

Analyze electronic properties : DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and electronic transitions of the molecule. researchgate.net

Simulate NMR chemical shifts : Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which can be valuable for interpreting experimental spectra. researchgate.net

Investigate intermolecular interactions : DFT can be used to study the hydrogen bonding interactions that lead to the formation of dimers in the solid state, a common feature of carboxylic acids.

By combining the experimental data from various spectroscopic techniques with the theoretical insights from DFT calculations, a detailed and robust understanding of the chemical behavior of this compound can be achieved.

Prediction of Reaction Pathways and Transition States

The chemical behavior of this compound is dictated by its three primary functional groups: two benzylic bromide moieties and one carboxylic acid group. Computational chemistry provides powerful tools to predict the most likely reaction pathways this molecule will undergo, offering insights into reaction mechanisms by calculating the energies of reactants, products, and the transition states that connect them.

The two bromomethyl groups are highly susceptible to nucleophilic substitution reactions (SN1 and SN2). Computational studies on similar benzyl (B1604629) bromide derivatives are used to model these pathways. nih.govresearchgate.net Density Functional Theory (DFT) calculations, for example at the ωB97X-D/6-31+G(d,p) level of theory, can be employed to map the potential energy surface of a reaction. nih.gov This allows for the identification of the minimum energy path from reactants to products.

For a reaction with a nucleophile, computational models can predict the Gibbs free energy profile. nih.gov For instance, in reactions of substituted benzyl bromides, the rate-determining step is often the initial displacement of the bromide ion. nih.gov Calculations can determine the activation energy barrier for this step, indicating the reaction's feasibility and rate. Studies on benzyl halides have shown that electron-donating or withdrawing substituents on the aromatic ring can significantly alter the charge distribution and stability of the transition state, thereby influencing the reaction mechanism and rate. researchgate.netdatapdf.com In the case of this compound, the carboxylic acid group acts as an electron-withdrawing group, which would influence the stability of any carbocation intermediate in an SN1 pathway.

The process of elucidating a reaction mechanism computationally can be broken down into distinct phases. smu.eduscielo.br Advanced techniques like the United Reaction Valley Approach (URVA) analyze the reaction path to identify these phases:

Preparation Phase : Reactant molecules orient themselves and undergo slight geometric changes in preparation for the main chemical event. smu.edu

Transition State Phase : The core chemical processes, such as bond breaking (C-Br) and bond forming (C-Nucleophile), occur. This is the point of highest energy on the reaction coordinate. smu.eduscielo.br

Product Adjustment Phase : The newly formed product molecule relaxes to its most stable conformation. smu.edu

By calculating the energies associated with each step and locating the transition state structures, chemists can predict whether a reaction is likely to proceed, what the major products will be, and how the mechanism might be influenced by reaction conditions or structural modifications. nih.govresearchgate.netrsc.org For this compound, this is particularly useful in predicting outcomes in polymerization reactions or when designing syntheses of more complex molecules where chemoselectivity between the two bromomethyl groups and the carboxylic acid is crucial. nih.gov

Analysis of Electronic Properties (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound are fundamental to understanding its reactivity. These properties are investigated using quantum chemical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a 6-311G(d,p) basis set. dergipark.org.trugm.ac.id

HOMO-LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). irjweb.com

Table 1: Representative Quantum Chemical Descriptors for Benzoic Acid Derivatives Calculated via DFT

| Compound/Descriptor | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzoic Acid Analog 1 | -6.82 | -1.82 | 5.00 |

| Benzoic Acid Analog 2 | -5.53 | -0.83 | 4.70 |

Note: Data are representative values from computational studies on various substituted benzoic acids and related heterocyclic compounds to illustrate typical ranges. irjweb.comnih.gov

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. dergipark.org.trirjweb.com It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red : Regions of most negative electrostatic potential (electron-rich), indicating favorable sites for electrophilic attack.

Blue : Regions of most positive electrostatic potential (electron-poor), indicating favorable sites for nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, an MEP analysis would predict that the most electron-rich (red) regions are located around the oxygen atoms of the carboxylic acid group, making them susceptible to interaction with electrophiles. researchgate.net Conversely, the regions around the acidic hydrogen of the carboxyl group and the benzylic carbons attached to the electronegative bromine atoms would be electron-poor (blue), identifying them as the primary sites for nucleophilic attack. irjweb.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific property. youtube.com While widely used in drug design to predict biological activity, the methodology, often termed Quantitative Structure-Property Relationship (QSPR) in this context, is also applied to predict non-biological properties, such as physicochemical characteristics and material performance. youtube.commdpi.comresearchgate.net For a monomer like this compound, QSPR models can be developed to predict the properties of polymers derived from it.

The development of a QSPR model involves several key steps:

Data Set Selection : A series of compounds (e.g., different monomers) with known structural variations and measured property values (e.g., glass transition temperature, refractive index, or thermal stability of the resulting polymers) is compiled. researchgate.nettandfonline.com

Descriptor Calculation : For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure. mlsu.ac.in

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that finds the best correlation between the descriptors (independent variables) and the property of interest (dependent variable). nih.gov

Model Validation : The predictive power of the model is rigorously tested using techniques like cross-validation and external validation on a separate set of compounds not used in the model's creation. nih.govfrontiersin.org

Table 2: Key Stages in a Non-Biological QSPR Study

| Stage | Description | Example Application for Polymers |

|---|---|---|

| 1. Define Property | Select a specific, measurable non-biological property. | Predicting the glass transition temperature (Tg) of a series of polyesters. |

| 2. Calculate Descriptors | Use software to calculate descriptors for each monomer unit. | Electronic (e.g., Hammett constants), Steric (e.g., Verloop parameters), and Lipophilic (e.g., logP) descriptors. mlsu.ac.in |

| 3. Build Model | Formulate a regression equation linking descriptors to the property. | Tg = k1(Descriptor A) + k2(Descriptor B) + c |

| 4. Validate Model | Assess the statistical significance and predictive accuracy. | High correlation coefficient (r²) and cross-validated r² (q²) values indicate a robust model. |

In the context of this compound, a QSPR model could be invaluable for materials science. By creating a library of virtual polymers based on this monomer and various co-monomers, models could predict properties like thermal stability, mechanical strength, or electrical conductivity. mdpi.com The descriptors in such a model might include those related to molecular weight, polarizability, and the number of hydrogen bond donors/acceptors of the repeating unit. nih.govyoutube.com This informatics-based approach accelerates the design of new materials by allowing for high-speed virtual screening, identifying the most promising polymer structures before committing to their actual synthesis. mdpi.com

Q & A

Q. What are the standard synthetic routes for 3,4-Bis(bromomethyl)benzoic acid, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via bromination of 3,4-dimethylbenzoic acid using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a refluxing solvent (e.g., CCl₄ or DCM). Key parameters include:

- Molar ratios : Excess NBS (2.2–2.5 equivalents) ensures complete di-bromination.

- Reaction time : 12–24 hours under reflux to avoid incomplete substitution.

- Purification : Recrystallization from ethanol or ethyl acetate to isolate pure product (mp 154–158°C) .

- Monitoring : TLC or HPLC to track reaction progress and detect mono-brominated intermediates.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) shows distinct peaks for bromomethyl protons (δ 4.3–4.5 ppm) and aromatic protons (δ 7.8–8.1 ppm). ¹³C NMR confirms quaternary carbons adjacent to Br groups .

- Mass Spectrometry (MS) : ESI-MS or HRMS identifies the molecular ion peak (M+H⁺) at m/z 321.9 (C₉H₈Br₂O₂) .

- Infrared Spectroscopy (IR) : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of bromomethyl groups. Desiccants (e.g., silica gel) mitigate moisture-induced decomposition .

- Decomposition Signs : Yellowing or gas evolution indicates degradation; discard if purity drops below 95% (HPLC).

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the bromination of 3,4-dimethylbenzoic acid?

- Methodological Answer :

- Radical Pathway : NBS generates bromine radicals that preferentially attack methyl groups due to lower bond dissociation energy (BDE) compared to aromatic C-H bonds. Steric hindrance from the carboxylic acid group directs bromination to the 3- and 4-positions .

- Competing Reactions : Over-bromination or aryl-Br formation may occur with excessive NBS or prolonged reaction times. Use controlled stoichiometry and quenching with Na₂S₂O₃ to minimize byproducts .

Q. How can researchers address contradictions in reported melting points or purity levels for this compound?

- Methodological Answer :

- Purity Discrepancies : Variations arise from residual solvents (e.g., DCM) or incomplete recrystallization. Use high-boiling solvents (e.g., DMF) for slow crystallization and vacuum drying (24 hours) to ensure >98% purity .

- Melting Point Range : Reported mp values (154–158°C) depend on crystal polymorphism. Differential Scanning Calorimetry (DSC) can confirm thermal behavior .

Q. What strategies optimize this compound as a precursor for bioactive molecules?

- Methodological Answer :

- Nucleophilic Substitution : React with amines (e.g., azide or phthalimide) to generate bis-aminomethyl derivatives for drug candidates (e.g., kinase inhibitors) .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable access to biaryl scaffolds for antimicrobial or anti-inflammatory agents .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Batch Consistency : Use automated syringe pumps for controlled NBS addition in large-scale reactions.

- Safety : Bromine gas release during reflux requires scrubbers and fume hoods.

- Yield Optimization : Pilot studies at 10–50 g scale show 70–75% yield; centrifugal partition chromatography (CPC) improves separation efficiency .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.